Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu

Description

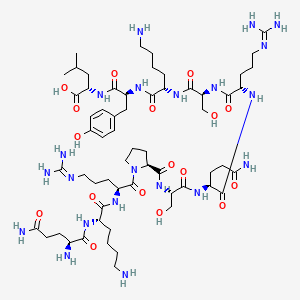

Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu (MHP4-14) is an 11-residue synthetic peptide derived from residues 4–14 of Myelin Basic Protein (MBP). It plays a critical structural role in the central nervous system by stabilizing the myelin sheath through electrostatic interactions with negatively charged phospholipid membranes . Key features include:

- Molecular Formula: C₆₀H₁₀₃N₂₁O₁₇

- Molecular Weight: 1390.59 Da .

- Isoelectric Point (pI): 12.54, reflecting its high content of basic residues (3 Lys, 2 Arg) .

- Structural Flexibility: Predominantly random coil with minor α-helical/β-sheet content, enabling dynamic membrane binding .

- Function: Essential for neural signal conduction via myelin compaction and serves as a selective substrate for protein kinase C (PKC) with a Km of 7 μM .

Properties

Molecular Formula |

C60H103N21O17 |

|---|---|

Molecular Weight |

1390.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C60H103N21O17/c1-32(2)28-42(58(97)98)78-53(92)41(29-33-15-17-34(84)18-16-33)77-50(89)37(11-4-6-24-62)74-54(93)43(30-82)79-51(90)38(12-7-25-70-59(66)67)73-52(91)39(20-22-47(65)86)75-55(94)44(31-83)80-56(95)45-14-9-27-81(45)57(96)40(13-8-26-71-60(68)69)76-49(88)36(10-3-5-23-61)72-48(87)35(63)19-21-46(64)85/h15-18,32,35-45,82-84H,3-14,19-31,61-63H2,1-2H3,(H2,64,85)(H2,65,86)(H,72,87)(H,73,91)(H,74,93)(H,75,94)(H,76,88)(H,77,89)(H,78,92)(H,79,90)(H,80,95)(H,97,98)(H4,66,67,70)(H4,68,69,71)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |

InChI Key |

KISWVXRQTGLFGD-SLUWFFAESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Biological Activity

The peptide sequence Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu is a synthetic polypeptide that has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

The biological activity of peptides like this compound can be attributed to their interactions with specific receptors and pathways in the body. Peptides often influence:

- Cell Signaling : They can act as signaling molecules that modulate cellular responses.

- Antimicrobial Activity : Certain peptides exhibit properties that can combat bacterial infections.

- Angiogenesis : Some peptides are involved in the formation of new blood vessels, which is crucial for tissue repair and growth.

Antimicrobial Properties

Research has indicated that peptides similar to this compound possess antimicrobial properties. A study demonstrated that certain synthetic peptides could inhibit the growth of various bacteria, suggesting a potential application in treating infections .

Angiogenic Activity

Peptides have been shown to play a role in angiogenesis. The sequence may share structural similarities with known angiogenic peptides, potentially facilitating blood vessel formation. For instance, bovine angiogenin, which has homologous sequences, has been linked to angiogenic processes .

Case Studies

- Wound Healing : A case study involving a peptide similar to this compound highlighted its role in promoting wound healing through enhanced fibroblast migration and proliferation .

- Cancer Research : Another study investigated the peptide's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of cancer cells, thereby showcasing its potential as an anti-cancer agent .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Phosphorylation by Protein Kinase C

MBP4-14 is a synthetic fragment derived from residues 4–14 of myelin basic protein (MBP). Its primary chemical reaction involves PKC-mediated phosphorylation at Ser-8, a critical post-translational modification.

Key Findings:

-

Specificity : MBP4-14 is selectively phosphorylated by PKC and not by other kinases (e.g., cAMP-dependent kinase, casein kinases I/II, or Ca²⁺/calmodulin-dependent kinase II) .

-

Kinetic Parameters :

-

Structural Determinants :

Proteolytic Stability

The peptide exhibits resistance to trypsin cleavage due to the absence of lysine/arginine residues in protease-accessible regions. Key observations:

-

Pepsin Sensitivity : Cleavage occurs at hydrophobic residues (e.g., Tyr-10, Leu-11) under acidic conditions .

-

Stability in Assays : Resistance to proteases in crude tissue extracts ensures low background noise in PKC activity assays .

Acetylation:

-

The N-terminal acetylated form (Ac-MBP4-14) is commonly used to enhance stability and mimic physiological modifications .

-

Molecular Data :

Property Value Molecular Formula Molecular Weight 1390.59 g/mol CAS No. 126768-94-3

Fluorescent Labeling:

-

Fluorescein-isothiocyanate (FITC) conjugates are used for real-time monitoring of PKC activity in live cells .

Comparative Reactivity

| Peptide Variant | Phosphorylation Efficiency | Protease Resistance |

|---|---|---|

| MBP4-14 (wild-type) | 100% (reference) | High |

| Ser-8 → Ala | 0% | High |

| Pro-5 → Gly | 15% | Moderate |

Data adapted from kinetic studies using recombinant PKC isoforms .

Comparison with Similar Compounds

Research Findings and Functional Insights

- Membrane Interactions : MHP4-14’s high pI enables strong electrostatic binding to phospholipids, unlike neutral or acidic peptides (e.g., SFLL, ) .

- Kinase Specificity : MHP4-14 is selectively phosphorylated by PKC, whereas other peptides (e.g., ’s H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) lack kinase specificity .

- Therapeutic Potential: Unlike enzyme inhibitors (LKP, ) or analgesics (Leu-enkephalin, ), MHP4-14’s applications focus on demyelinating diseases (e.g., multiple sclerosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.